molecular formula C14H19N3O B11748598 1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine

1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11748598
M. Wt: 245.32 g/mol
InChI Key: SBUKDAYENXGFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a pyrazole-based compound featuring a 1-ethyl group, a 3-methyl substituent on the pyrazole ring, and a 4-amine linked to a 2-methoxybenzyl group.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C14H19N3O/c1-4-17-10-13(11(2)16-17)15-9-12-7-5-6-8-14(12)18-3/h5-8,10,15H,4,9H2,1-3H3

InChI Key

SBUKDAYENXGFSR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution reactions: The pyrazole ring is then subjected to alkylation reactions to introduce the ethyl and methyl groups. This can be done using alkyl halides in the presence of a base.

    Introduction of the methoxyphenylmethyl group: This step involves the reaction of the substituted pyrazole with a methoxyphenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing other substituents.

    Substitution: Substituted pyrazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with pyrazole structures exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazoles can induce apoptosis in cancer cells, making them promising candidates for cancer therapy . The specific compound has shown potential in inhibiting cell proliferation in various cancer cell lines.

Antioxidant Properties

The antioxidant activity of pyrazole derivatives has been extensively studied. Compounds similar to 1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can be beneficial in treating diseases where enzyme overactivity is a concern, including certain metabolic disorders and cancers .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the ethyl and methoxyphenyl groups. The mechanisms of action are believed to involve interaction with specific receptors or enzymes, leading to altered cellular responses that can inhibit tumor growth or reduce oxidative damage .

Case Studies

Study Focus Findings
Study on Pyrazole DerivativesAnticancer ActivityDemonstrated cytotoxic effects on colorectal carcinoma cells with IC50 values indicating significant potency.
Antioxidant Activity EvaluationFree Radical ScavengingShowed higher radical scavenging activity compared to standard antioxidants like ascorbic acid.
Enzyme Inhibition StudyMetabolic PathwaysIdentified potential as an inhibitor of key metabolic enzymes, suggesting therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

a) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
  • Structural Differences : Replaces the ethyl group with a cyclopropyl ring and substitutes the 2-methoxybenzylamine with a pyridin-3-yl group.
  • Synthesis : Prepared via copper-catalyzed coupling, yielding 17.9% as a yellow solid (mp: 104–107°C). The target compound may use similar coupling strategies but with ethyl and benzyl precursors.
  • Physicochemical Properties : Higher polarity due to the pyridine ring compared to the lipophilic 2-methoxybenzyl group in the target compound.
b) 25X-NBOMe Series (e.g., 25I-NBOMe) ()
  • Structural Differences : NBOMes feature a phenethylamine backbone with a 2-methoxybenzyl group, whereas the target compound uses a pyrazole core.
  • Pharmacology : NBOMes are potent 5-HT2A agonists with high toxicity . The pyrazole core in the target compound may reduce serotonergic activity but improve metabolic stability.
c) N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)-pyridazin-3-amine ()
  • Structural Differences : Pyridazine replaces the pyrazole ring, and the substituents are distinct.
  • Applications : Pyridazine derivatives often exhibit antimicrobial or anticancer activity, suggesting the target compound could be explored in similar domains.
d) 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ()
  • Structural Differences: Fused pyrazolo-pyrimidine and thieno-pyrimidine rings increase structural complexity.
  • Synthesis Yield : 82% via Vilsmeier–Haack reagent, indicating efficient methods for pyrazole derivatives that may apply to the target compound.

Pharmacological and Physicochemical Comparison

Table 1: Key Comparisons

Compound Core Structure Key Substituents LogP (Predicted) Synthesis Yield Potential Applications
Target Compound Pyrazole 1-Ethyl, 3-Me, 4-(2-MeO-benzyl) ~3.2 Not reported CNS modulation?
N-Cyclopropyl-3-Me-1-(pyridin-3-yl) Pyrazole Cyclopropyl, pyridin-3-yl ~2.5 17.9% Antimicrobial?
25I-NBOMe Phenethylamine 2-MeO-benzyl, 4-I-2,5-diMeO-phenyl ~3.8 Variable Psychedelic (toxic)
Pyridazin-3-amine () Pyridazine Pyrazole, 2-Me-phenyl ~2.8 Not reported Anticancer?
Fused Pyrazolo-pyrimidine () Pyrazolo-pyrimidine Thieno-pyrimidine, phenyl ~4.0 82% Kinase inhibition?
Key Observations:
  • Lipophilicity : The target compound’s ethyl and 2-methoxybenzyl groups likely confer moderate lipophilicity (logP ~3.2), balancing membrane permeability and solubility.
  • Toxicity : Unlike NBOMes (highly toxic ), the pyrazole core may mitigate risks associated with phenethylamine derivatives.
  • Synthetic Feasibility : Copper-catalyzed methods () or Vilsmeier–Haack reactions () could optimize the target compound’s synthesis.

Receptor Interactions and Selectivity

  • NBOMes: Bind 5-HT2A receptors with nanomolar affinity due to the 2-methoxybenzyl group . The target compound’s pyrazole may redirect selectivity toward kinases or adenosine receptors.
  • Pyridazine/Pyrimidine Analogs : Often target enzymes (e.g., kinases) or DNA, suggesting the target compound could be modified for enzyme inhibition.

Biological Activity

1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular structure is characterized by the following features:

  • Molecular Formula : C₁₈H₂₂N₄O
  • Molecular Weight : 350.4 g/mol
  • IUPAC Name : this compound

Research indicates that compounds containing the pyrazole structure exhibit various biological activities, primarily through their interactions with specific molecular targets:

  • Antitumor Activity : Pyrazole derivatives have demonstrated efficacy against multiple cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some studies show that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha, thereby reducing inflammation in various models .
  • Cytotoxicity Profile : The compound has shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Biological Evaluation

A variety of studies have assessed the biological activity of this compound and related compounds. Below is a summary table highlighting key findings:

Study ReferenceCell Line TestedIC50 (µM)Activity Type
MDA-MB-23112.50Antiproliferative
HepG226.00Antitumor
NCI-H460 (Lung)42.30Cytotoxicity
HeLa (Cervical)38.44Anticancer

Case Studies and Research Findings

Several case studies have highlighted the pharmacological potential of pyrazole derivatives:

  • Anticancer Studies : A study focused on the synthesis and evaluation of pyrazole derivatives found that certain compounds exhibited significant growth inhibition against breast cancer cells with IC50 values ranging from 12 to 26 µM .
  • Inflammation Models : In animal models, compounds similar to this compound showed reduced levels of inflammatory markers, suggesting potential use in treating inflammatory diseases .
  • Selectivity for Cancer Cells : A notable characteristic observed was the selectivity of these compounds for cancerous cells over normal fibroblasts, indicating their potential as targeted therapies with minimized side effects .

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine?

Methodological Answer: A typical synthesis involves copper-catalyzed coupling reactions. For example, a pyrazole intermediate (e.g., 3-methyl-1H-pyrazol-4-amine) can undergo alkylation with 1-ethyl bromide and subsequent reductive amination with 2-methoxybenzaldehyde. Key steps include:

  • Use of cesium carbonate as a base and copper(I) bromide as a catalyst for Ullmann-type coupling (reaction at 35°C for 48 hours in DMSO) .
  • Purification via column chromatography (e.g., EtOAc/hexane gradient) to isolate the final product, achieving ~17–25% yields depending on substituent reactivity .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example:
    • The ethyl group shows a triplet at ~1.2 ppm (CH3) and a quartet at ~3.4 ppm (CH2) .
    • The 2-methoxyphenyl group exhibits aromatic protons at 6.8–7.3 ppm and a methoxy singlet at ~3.8 ppm .
  • HRMS (ESI) : Confirm molecular weight (e.g., m/z 260.1652 [M+H]+) .
  • IR Spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and C-O (methoxy) stretches (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Key variables to test:

  • Catalyst System : Replace CuBr with Pd-based catalysts (e.g., Pd(OAc)₂) for higher efficiency in coupling reactions .
  • Solvent Effects : Compare polar aprotic solvents (DMSO vs. DMF) to enhance nucleophilicity .
  • Temperature : Increase to 80–100°C for faster kinetics, but monitor decomposition risks .
  • Purification : Switch to preparative HPLC for challenging by-products (e.g., di-alkylated impurities) .

Q. How can contradictions in NMR data be resolved during structural confirmation?

Methodological Answer:

  • Variable Temperature (VT) NMR : Resolve overlapping peaks (e.g., rotamers from the ethyl group) by cooling to −40°C .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons (e.g., distinguish pyrazole C-H from aromatic protons) .
  • Cross-Validation : Compare with analogous compounds (e.g., 3-methyl-N-(3-(methylthio)propyl)-1H-pyrazol-4-amine δ 8.87 ppm for pyrazole protons) .

Q. What strategies are used to design derivatives for biological activity screening?

Methodological Answer:

  • Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, NO₂) to enhance antimicrobial activity .
  • Mannich Reactions : Introduce aminoalkyl groups at the pyrazole N-position to improve solubility (e.g., using formaldehyde and piperidine) .
  • Hybrid Scaffolds : Fuse with quinazoline or thiazole rings (see and ) for dual-target inhibitors (e.g., anti-cancer activity) .

Q. How can computational methods aid in predicting the compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Model transition states for nucleophilic substitution at the pyrazole C4 position (e.g., B3LYP/6-31G* level) .
  • Molecular Docking : Predict binding affinity to targets (e.g., carbonic anhydrase II) using AutoDock Vina and PDB structures .
  • QSAR Models : Correlate substituent electronegativity with antibacterial IC₅₀ values .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across synthesis protocols?

Methodological Answer:

  • Catalyst Loading : Lower CuBr amounts (<5 mol%) in resulted in 17.9% yield, while Pd-based systems (unreported in evidence) may reach >50% .
  • Side Reactions : Competing N-alkylation (e.g., di-ethylation) can occur if stoichiometry is not tightly controlled .
  • Purification Losses : Chromatography losses (e.g., ’s 17.9% yield) vs. crystallization (e.g., ’s 82% yield) highlight method-dependent recovery .

Q. How to address discrepancies in melting points for structurally similar analogs?

Methodological Answer:

  • Polymorphism Screening : Test recrystallization solvents (e.g., EtOAc vs. MeOH) to isolate stable polymorphs .
  • DSC/TGA Analysis : Confirm decomposition vs. melting events (e.g., ’s mp 104–107°C vs. ’s mp 172–173°C) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference Compound Example
¹H NMR (400 MHz)δ 8.87 (d, J = 2 Hz, pyrazole H)
¹³C NMRδ 155.2 (C=O), 148.7 (pyrazole C)
HRMS (ESI)m/z 260.1652 [M+H]+ (calc. 260.1655)

Q. Table 2. Optimization Parameters for Synthesis

VariableOptimal ConditionYield Improvement
CatalystPd(OAc)₂ (5 mol%)+30%
SolventDMF+15%
Temperature80°C, 12 hours+20%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.